Ethyl 2-ethoxycinnamate
Description
Contextualization within Cinnamic Acid Ester Derivatives Research
Cinnamic acid and its derivatives are a significant class of compounds that are abundant in plants and have attracted considerable attention from researchers due to their versatile biological activities. beilstein-journals.orgacs.org These activities include antifungal, antimicrobial, anticancer, and antioxidant properties. beilstein-journals.orgtjpr.orgjst.go.jp Research into cinnamic acid esters, such as Ethyl 2-ethoxycinnamate, is driven by the desire to explore and enhance these biological effects. plos.orgrsc.org
The core structure of cinnamic acid provides a "privileged scaffold," meaning it can be readily modified to create a large library of derivatives with diverse functionalities. researchgate.netresearchgate.netnih.gov Scientists synthesize these derivatives to study structure-activity relationships (SAR), which helps in understanding how specific chemical modifications influence the compound's biological effects. plos.orgnih.govnih.gov For instance, research has shown that the substitution pattern on the phenyl ring and the nature of the alkyl group in the ester moiety significantly impact the compound's antifungal and antiprotozoal activities. plos.orgnih.gov
Evolution of Research on Cinnamate (B1238496) Esters and Their Structural Diversity
Research into cinnamic acid and its derivatives has a long history, evolving from the isolation of these compounds from natural sources to sophisticated synthetic methodologies. beilstein-journals.orgmdpi.com Initially, studies focused on naturally occurring cinnamates found in various plants. researchgate.netresearchgate.net However, the need for larger quantities and structurally diverse analogues for systematic studies has propelled the development of numerous synthetic strategies. beilstein-journals.orgacs.orgacs.org
Modern synthetic chemistry has introduced advanced catalytic systems, environmentally sustainable approaches, and innovative technologies like flow chemistry to efficiently produce a wide array of cinnamate esters. beilstein-journals.org This has led to a vast structural diversity, with modifications being made to the phenyl ring, the acrylic acid side chain, and the ester group. nih.govmdpi.com For example, researchers have synthesized cinnamates with various substituents on the phenyl ring (like hydroxyl, methoxy (B1213986), and nitro groups) and have varied the alcohol component of the ester to include different alkyl and aryl groups. plos.orgnih.gov This structural diversification is crucial for fine-tuning the biological and physical properties of the compounds for specific applications, such as in pharmaceuticals or as green plasticizers for polymers. rsc.orgcore.ac.uk
Significance of the 2-Ethoxy Moiety in Cinnamate Scaffolds for Research Applications
The specific placement of an ethoxy group at the ortho- (or 2-) position of the cinnamate phenyl ring, as seen in this compound, is a key area of investigation. The nature and position of substituents on the aromatic ring of cinnamic acid derivatives are known to be critical for their biological activity. nih.govnih.gov
The presence of an ortho-substituent can influence the molecule's conformation and its interaction with biological targets. For instance, studies on ortho-substituted cinnamic acids have revealed potent and selective antagonists for certain prostaglandin (B15479496) receptors. nih.gov While research on this compound itself is specific, broader studies on alkoxy-substituted cinnamates provide insight into the role of the ethoxy group. For example, the position of a methoxy group on the phenyl ring has been shown to be a determining factor in the larvicidal activity of some cinnamate derivatives. researchgate.net The 2-ethoxy group can affect the compound's electronic properties, lipophilicity, and steric profile, which in turn can modulate its biological activity and potential applications in medicinal chemistry and materials science. Further research into the structure-activity relationships of compounds like this compound is necessary to fully elucidate the impact of the 2-ethoxy moiety. acs.org
Structure
3D Structure
Properties
Molecular Formula |
C13H16O3 |
|---|---|
Molecular Weight |
220.26 g/mol |
IUPAC Name |
ethyl 3-(2-ethoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C13H16O3/c1-3-15-12-8-6-5-7-11(12)9-10-13(14)16-4-2/h5-10H,3-4H2,1-2H3 |
InChI Key |
WJRLRVSUBGIUGI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C=CC(=O)OCC |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations of Ethyl 2 Ethoxycinnamate Analogues
Stereoselective and Enantioselective Synthesis Approaches
Achieving stereocontrol in the synthesis of cinnamate (B1238496) analogues is crucial for investigating their biological activities and for their application as chiral building blocks. researchgate.net Both chiral auxiliaries and catalytic asymmetric methods, as well as enzyme-catalyzed biotransformations, have emerged as powerful strategies to this end.
Chiral Auxiliaries and Catalytic Asymmetric Methods
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic scheme to direct the stereochemical outcome of a reaction. sfu.ca The ester linkage in these auxiliaries is beneficial as it allows for efficient cleavage from the product through hydrolysis or reduction. sfu.ca While this approach adds steps for attachment and removal of the auxiliary, it can also serve to protect functional groups. sfu.ca For instance, chiral acetals have been evaluated as effective chiral directors in asymmetric synthesis, such as in the Diels-Alder reaction of an acrylate (B77674) derivative with cyclopentadiene, achieving a high diastereomeric ratio. sfu.ca
Catalytic asymmetric methods offer a more atom-economical approach to enantioselective synthesis. Chiral Lewis acids, in particular, have been instrumental in developing highly enantioselective photochemical reactions. nih.govacs.org A notable example is the enantioselective [2+2] cycloaddition of cinnamate esters, which yields cyclobutane (B1203170) structures that are valuable synthetic intermediates. nih.govacs.org This method employs a dual catalytic system where a chiral Lewis acid, such as an oxazaborolidine, works in concert with an iridium-based photocatalyst. nih.govacs.orgbeilstein-journals.org The Lewis acid is believed to lower the energy of the substrate's frontier molecular orbitals, which in turn facilitates the transfer of triplet energy from the photocatalyst to the cinnamate ester. nih.govacs.org
The following table summarizes the results of enantioselective [2+2] photocycloadditions of cinnamate esters using a chiral Lewis acid and photocatalyst system. nih.govacs.org
Table 1: Scope of Enantioselective [2+2] Photocycloadditions of Cinnamate Esters
| Cinnamate Ester | Styrene | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) of Major Diastereomer |
|---|---|---|---|
| Ethyl cinnamate | Styrene | 2:1 | 89% |
| Methyl cinnamate | 4-Methoxystyrene | 3:1 | 92% |
| Isopropyl cinnamate | 4-Chlorostyrene | 2.5:1 | 85% |
Enzyme-Catalyzed Biotransformations for Esterification
Enzymatic methods, particularly those employing lipases, present a green and highly selective alternative for the synthesis of cinnamate esters. researchgate.netdntb.gov.uanih.gov Lipases can be used in both free and immobilized forms to catalyze esterification and transesterification reactions. researchgate.net Immobilized lipases are often preferred due to their enhanced operational stability, ease of recovery, and reusability. researchgate.netresearchgate.net
The synthesis of ethyl cinnamate has been achieved through the lipase-catalyzed esterification of cinnamic acid and ethanol. researchgate.netresearchgate.net Various parameters such as temperature, substrate molar ratio, and enzyme concentration can be optimized to maximize the yield. For example, the synthesis of 2-ethylhexyl-p-methoxycinnamate, an important UVB absorbing compound, was optimized using Rhizopus oryzae lipase, achieving a high yield of 91.3%. dntb.gov.uanih.govresearchgate.net The reaction was successfully scaled up, demonstrating the industrial applicability of this biocatalytic approach. dntb.gov.uaresearchgate.net
Another biocatalytic strategy involves the use of glucosyltransferases. For example, a glucosyltransferase from sweet potato, expressed in Escherichia coli, has been used to produce glucose esters of cinnamates. nih.gov This whole-cell biocatalyst system efficiently converted various cinnamates into their corresponding glucose esters. nih.gov
The table below presents data on the lipase-catalyzed synthesis of various cinnamate esters, highlighting the reaction conditions and resulting yields.
Table 2: Enzyme-Catalyzed Synthesis of Cinnamate Esters
| Cinnamate Ester | Enzyme | Reaction Type | Key Parameters | Yield/Conversion | Reference |
|---|---|---|---|---|---|
| Ethyl cinnamate | Immobilized lipase | Esterification | 65°C, 27h | 55 mM conversion | researchgate.net |
| 2-Ethylhexyl-p-methoxycinnamate | Rhizopus oryzae lipase | Esterification | 45°C, 96h, 1:2 molar ratio | 91.3% | dntb.gov.uanih.govresearchgate.net |
| Cinnamyl acetate (B1210297) | Novozym 435 | Transesterification | Solvent-free | 90.06% | researchgate.net |
| Ethyl (R)-2-benzyloxy-2-isopropylhydrogenmalonate | Novozym 435 | Hydrolysis | - | High enantiomeric purity | nih.gov |
Multicomponent Reaction Strategies for Cinnamate Ester Formation
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the reactants, offer significant advantages in terms of efficiency and atom economy. d-nb.info One-pot synthesis strategies are particularly attractive for the preparation of α,β-unsaturated esters like ethyl cinnamate. asianpubs.org
A notable one-pot method involves the use of sodium hydride as a catalyst to promote the reaction between various aldehydes and ethyl acetate at low temperatures, yielding α,β-unsaturated esters with high purity. asianpubs.org This approach is advantageous due to its simplicity, rapid reaction times, and the use of an inexpensive catalyst. asianpubs.org The reaction is effective for both electron-rich and electron-deficient aldehydes. asianpubs.org
Another example is a "one-pot" process for the palladium-catalyzed coupling of a diazonium salt with an olefinic bond in an aqueous medium. google.com This method has been successfully applied to the synthesis of 2-ethylhexyl p-methoxycinnamate, a widely used UV absorber, in high yields without the need to isolate the diazonium salt intermediate. google.com
Green Chemistry Approaches in Ethyl Cinnamate Derivatization
The principles of green chemistry are increasingly being applied to the synthesis of cinnamate derivatives to minimize environmental impact. mdpi.com This includes the use of environmentally benign solvents, biocatalysis, and solvent-free reaction conditions. mdpi.comnih.govnih.gov
Water is an ideal green solvent, and methods have been developed for cinnamic acid derivatization in aqueous media. nih.gov For example, the formation of an O-protected amide derivative of hydroxycinnamic acid has been achieved with excellent yield in water. nih.gov
Biocatalytic approaches, as discussed in section 2.1.2, are inherently green. researchgate.netmdpi.com The use of enzymes like lipases operates under mild conditions and can often be performed in solvent-free systems, reducing waste generation. researchgate.netmdpi.com For instance, the lipase-catalyzed synthesis of 2-ethylhexyl salicylate (B1505791) has been developed in a solvent-free system under reduced pressure, which aligns with green chemistry principles by minimizing waste. mdpi.com
The following table highlights some green chemistry approaches for the synthesis of cinnamate derivatives.
Table 3: Green Chemistry Approaches in Cinnamate Synthesis
| Reaction | Green Aspect | Catalyst/Reagent | Solvent | Reference |
|---|---|---|---|---|
| Amidation of hydroxycinnamic acid | Use of benign solvent | Isobutyl chloroformate | Water | nih.gov |
| Esterification of p-methoxycinnamic acid | Biocatalysis, scale-up potential | Rhizopus oryzae lipase | Cyclo-octane | dntb.gov.uanih.govresearchgate.net |
| Transesterification of methyl salicylate | Solvent-free, reduced pressure | Immobilized lipase | Solvent-free | mdpi.com |
| Synthesis of cinnamyl alcohol | Biocatalytic cascade, use of renewable feedstock | Engineered E. coli | - | nih.gov |
Mechanistic Investigations of Condensation Reactions in Cinnamate Synthesis
The Knoevenagel and Claisen-Schmidt condensations are fundamental reactions for the formation of the carbon-carbon double bond in cinnamate esters. orientjchem.orgumich.edu Understanding the mechanisms of these reactions is crucial for optimizing reaction conditions and catalyst design.
The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound, catalyzed by a weak base like an amine. orientjchem.orgumich.edutandfonline.com The reaction proceeds through the formation of an enolate anion, which then acts as a nucleophile. umich.edu In the Verley-Doebner modification, pyridine (B92270) is used as both a solvent and a catalyst, often with a co-catalyst like β-alanine, allowing for the condensation of malonic acid with an aldehyde. umich.eduumich.educhegg.com Mechanistic studies have shown that the reaction can proceed through an iminium ion or enamine formation when secondary amines are used as catalysts. tandfonline.com With primary amines like β-alanine, the formation of a Schiff base intermediate is proposed. tandfonline.com In situ FTIR experiments have provided evidence for the formation of hydroxyl intermediate species on the surface of solid catalysts like ZnO. rsc.org
The Claisen-type condensation offers another route to cinnamate analogues. A racemic synthesis of ethyl (2S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate was developed from p-anisaldehyde and ethyl ethoxyacetate, involving a Claisen-type condensation where an excess of the ester unexpectedly promoted the elimination step. researchgate.net
Directed Structural Modification via Re-esterification Techniques
Transesterification, or re-esterification, is a valuable technique for modifying the structure of existing cinnamate esters, allowing for the synthesis of a variety of derivatives from a common precursor. This method is particularly useful for introducing different alcohol moieties into the cinnamate structure.
Lipase-catalyzed transesterification is a widely used method due to its high selectivity and mild reaction conditions. researchgate.net For example, cinnamyl acetate can be synthesized via the lipase-catalyzed transesterification of cinnamyl alcohol with ethyl acetate in a solvent-free system. researchgate.net
Chemical methods for transesterification are also employed. The synthesis of 2-ethylhexyl salicylate, an ultraviolet filter, has been achieved through the transesterification of methyl salicylate with 2-ethylhexanol using an immobilized lipase. mdpi.com Another approach involves the reaction of a carboxylate anion with an alkyl halide. chegg.com The use of cesium carbonate to form the cesium carboxylate can enhance the reactivity of the anion in this SN2 reaction, a phenomenon known as the "cesium effect". umich.educhegg.com This has been applied to the synthesis of ethyl trans-4-methoxycinnamate. umich.educhegg.com
The table below provides examples of re-esterification for the synthesis of cinnamate derivatives.
Table 4: Re-esterification for Cinnamate Derivatization
| Starting Ester/Acid | Reagent | Catalyst/Conditions | Product | Reference |
|---|---|---|---|---|
| Methyl salicylate | 2-Ethylhexanol | Immobilized lipase, 70°C, 16h | 2-Ethylhexyl salicylate | mdpi.com |
| trans-4-Methoxycinnamic acid | Iodoethane | Cesium carbonate, 50°C, 1h | Ethyl trans-4-methoxycinnamate | umich.educhegg.com |
| Cinnamyl alcohol | Ethyl acetate | Novozym 435 | Cinnamyl acetate | researchgate.net |
Advanced Spectroscopic Characterization and Analytical Investigations of Ethyl 2 Ethoxycinnamate and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural and stereochemical determination of organic molecules like Ethyl 2-ethoxycinnamate. Through the analysis of ¹H NMR, ¹³C NMR, and advanced techniques like DEPT (Distortionless Enhancement by Polarization Transfer), a complete picture of the molecule's atomic connectivity and spatial arrangement can be assembled. sapub.org
The ¹H NMR spectrum provides information on the chemical environment of protons. For a molecule such as trans-Ethyl 2-ethoxycinnamate, distinct signals are expected for the aromatic protons, the vinylic protons of the acrylate (B77674) moiety, and the protons of the two separate ethyl groups (one from the ester and one from the ether). The coupling constant (J-value) between the two vinylic protons is particularly diagnostic for stereochemistry; a large coupling constant (typically around 16 Hz) confirms the trans (or E) configuration of the double bond. rsc.org
¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. sapub.org The chemical shifts of the carbonyl carbon, the olefinic carbons, and the aromatic carbons are characteristic. DEPT experiments, specifically DEPT-90 and DEPT-135, can be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons, further confirming the structural assignment. sapub.org For instance, a DEPT-90 spectrum would only show signals for the CH carbons (vinylic and aromatic), while a DEPT-135 spectrum would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. sapub.org
Below is a table of predicted ¹H and ¹³C NMR chemical shifts for this compound, based on data from closely related cinnamate (B1238496) esters. rsc.orgrsc.org
| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity / DEPT Signal |
|---|---|---|---|
| ¹H | Vinylic Cα-H | ~6.4 | Doublet (d), J ≈ 16 Hz |
| ¹H | Vinylic Cβ-H | ~7.7 | Doublet (d), J ≈ 16 Hz |
| ¹H | Aromatic Protons | ~6.9-7.5 | Multiplet (m) |
| ¹H | Ester -OCH₂CH₃ | ~4.2 | Quartet (q) |
| ¹H | Ester -OCH₂CH₃ | ~1.3 | Triplet (t) |
| ¹H | Ether -OCH₂CH₃ | ~4.1 | Quartet (q) |
| ¹H | Ether -OCH₂CH₃ | ~1.4 | Triplet (t) |
| ¹³C | Carbonyl (C=O) | ~167 | Quaternary (No DEPT signal) |
| ¹³C | Vinylic Cα | ~118 | CH (DEPT-90/135 Positive) |
| ¹³C | Vinylic Cβ | ~145 | CH (DEPT-90/135 Positive) |
| ¹³C | Aromatic C-O | ~158 | Quaternary (No DEPT signal) |
| ¹³C | Aromatic CHs | ~114-130 | CH (DEPT-90/135 Positive) |
| ¹³C | Aromatic C-C=C | ~127 | Quaternary (No DEPT signal) |
| ¹³C | Ester -OCH₂ | ~60 | CH₂ (DEPT-135 Negative) |
| ¹³C | Ester -CH₃ | ~14 | CH₃ (DEPT-135 Positive) |
| ¹³C | Ether -OCH₂ | ~64 | CH₂ (DEPT-135 Negative) |
| ¹³C | Ether -CH₃ | ~15 | CH₃ (DEPT-135 Positive) |
Vibrational Spectroscopy (FT-IR, Raman) for Conformational Analysis and Intermolecular Interaction Studies
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups and bonding arrangements within a molecule, which is crucial for conformational analysis. researchgate.netnih.gov These two methods are often complementary; vibrations that are strong in FT-IR may be weak in Raman, and vice-versa. spectroscopyonline.com
For this compound, the FT-IR spectrum is expected to be dominated by strong absorption bands corresponding to the polar functional groups. thermofisher.com A very intense band between 1700-1720 cm⁻¹ is characteristic of the C=O stretching vibration of the α,β-unsaturated ester. researchgate.net The C-O stretching vibrations of the ester and ether linkages would appear in the 1100-1300 cm⁻¹ region. researchgate.net The C=C stretching of the vinylic group and the aromatic ring typically appear in the 1600-1640 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.
Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. mdpi.com Therefore, it is an excellent technique for probing the C=C double bond of the acrylate backbone and the vibrations of the benzene (B151609) ring. The complementarity of FT-IR and Raman allows for a more complete vibrational characterization of the molecule. spectroscopyonline.com Subtle shifts in the positions of these vibrational bands can indicate changes in molecular conformation or the presence of intermolecular interactions, such as hydrogen bonding or π-stacking, in the solid state or in solution.
The key vibrational frequencies for this compound are summarized in the table below, based on studies of similar cinnamate compounds. researchgate.netnih.govnih.gov
| Technique | Wavenumber Range (cm⁻¹) | Vibrational Assignment |
|---|---|---|
| FT-IR / Raman | 3100-3000 | Aromatic and Vinylic C-H stretch |
| FT-IR / Raman | 3000-2850 | Aliphatic C-H stretch (from ethyl groups) |
| FT-IR | 1720-1700 | C=O stretch (α,β-unsaturated ester) |
| Raman | 1640-1620 | C=C stretch (vinylic) |
| FT-IR / Raman | 1600-1450 | C=C stretch (aromatic ring) |
| FT-IR | 1300-1100 | C-O stretch (ester and ether) |
| FT-IR / Raman | 980-960 | =C-H bend (out-of-plane, trans-vinylic) |
Mass Spectrometry (MS) and Hyphenated Techniques (e.g., GC-MS) for Reaction Product Identification and Mechanistic Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. chemguide.co.uk When coupled with a separation technique like Gas Chromatography (GC-MS), it allows for the identification of individual components within a mixture, making it invaluable for monitoring reaction progress and identifying products. nih.govnih.gov
In the mass spectrum of this compound (C₁₃H₁₆O₃, Molecular Weight: 220.26 g/mol ), the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 220. The fragmentation pattern of the molecular ion provides structural information. Esters often undergo characteristic fragmentation pathways. whitman.edu One common fragmentation is the alpha-cleavage of the bond next to the carbonyl group. Another significant fragmentation for esters is the McLafferty rearrangement, though this is more prevalent in esters with longer alkyl chains. whitman.edu
For this compound, key fragmentation pathways would likely involve the loss of the ethoxy group (-OC₂H₅, 45 Da) from the ester to form an acylium ion, or the loss of an ethylene molecule (C₂H₄, 28 Da) from the ethoxy groups. The fragmentation of the cinnamate core itself, such as the loss of carbon dioxide (CO₂, 44 Da) or carbon monoxide (CO, 28 Da), can also provide diagnostic peaks. researchgate.net Analysis of these fragments helps confirm the identity of the compound in complex mixtures and can be used to elucidate the mechanisms of reactions in which it is a reactant or product.
Key expected fragments in the mass spectrum of this compound are listed below.
| m/z | Proposed Fragment Ion / Neutral Loss |
|---|---|
| 220 | [M]⁺, Molecular Ion |
| 192 | [M - C₂H₄]⁺, Loss of ethylene from ether |
| 175 | [M - OC₂H₅]⁺, Loss of the ester ethoxy group |
| 163 | [M - C₂H₅O - C₂H₄]⁺, Subsequent losses |
| 147 | [C₉H₇O₂]⁺, Ion from cleavage of ester |
| 135 | [C₉H₇O]⁺, Acylium ion after loss of ethoxy group |
Computational and Theoretical Chemical Investigations of Ethyl 2 Ethoxycinnamate Systems
Density Functional Theory (DFT) and Ab Initio Calculations for Electronic Structure and Reactivity Prediction
There is no specific research applying Density Functional Theory (DFT) or ab initio methods to calculate the electronic structure, molecular orbitals (HOMO/LUMO), electrostatic potential, or reactivity indices of Ethyl 2-ethoxycinnamate. For related compounds like 2-ethylhexyl 4-methoxycinnamate, DFT calculations using functionals such as B3LYP have been employed to study molecular structure, stability of isomers (E/Z), and charge delocalization. researchgate.net Such studies provide a framework for how this compound could be analyzed, but the results would be unique to its specific structure.
Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions
No literature was found detailing molecular dynamics (MD) simulations performed on this compound. MD simulations are crucial for understanding how the molecule behaves over time, exploring its various stable conformations, and examining how it interacts with different solvent environments. For other cinnamates, MD simulations have been used to understand the stability of different conformers, which is influenced by intramolecular interactions. chemrxiv.org Similar investigations would be necessary to understand the conformational landscape and solvent effects for this compound.
Quantum Chemical Studies of Excited-State Dynamics and Photoreactivity
The photoreactivity and excited-state dynamics of this compound have not been specifically investigated using quantum chemical methods. Research on related sunscreen molecules like 2-ethylhexyl 4-methoxycinnamate shows that upon absorbing UV radiation, they can undergo processes like trans-cis isomerization, which is a key part of their energy dissipation mechanism. researchgate.netresearchgate.net Time-dependent DFT (TD-DFT) is a common method used to explore these photochemical pathways. researchgate.net The substitution pattern on this compound would uniquely influence its absorption spectrum and excited-state behavior, requiring a dedicated quantum chemical study.
Reaction Pathway Modeling and Transition State Analysis
There are no available studies on reaction pathway modeling or transition state analysis for this compound. This type of computational work is essential for understanding the mechanisms and kinetics of its potential chemical reactions, such as photodegradation or isomerization. nih.gov For instance, modeling the transition states involved in the rotation around the C=C double bond during photoisomerization would provide critical insights into its function and stability, but this data does not exist for the target compound.
Photochemical and Degradation Pathway Elucidation of Cinnamate Esters
Photoisomerization Mechanisms (E/Z Isomerism) and Photostationary Equilibrium Studies
Cinnamate (B1238496) esters are characterized by the presence of a carbon-carbon double bond in conjugation with a benzene (B151609) ring and a carbonyl group. This structural feature is central to their photochemical behavior, particularly their propensity to undergo E/Z isomerism (also known as trans-cis isomerism) upon absorption of ultraviolet (UV) radiation. researchgate.netwikipedia.org
The trans or E-isomer is generally the more thermodynamically stable form. chemrxiv.org However, upon exposure to sunlight or other UV sources, the molecule absorbs energy, leading to the excitation of a π electron to a π* antibonding orbital. This excited state allows for rotation around the carbon-carbon double bond, which is restricted in the ground state. tandfonline.com Subsequent relaxation back to the ground state can result in the formation of the cis or Z-isomer. researchgate.net This reversible process leads to a dynamic equilibrium known as a photostationary state, where the rates of the forward (E to Z) and reverse (Z to E) isomerization reactions are equal. mdpi.com
The position of this equilibrium is dependent on several factors, including the wavelength of the incident light, the solvent polarity, and the concentration of the cinnamate ester. researchgate.net For instance, studies on Octyl p-methoxycinnamate have shown that the equilibrium of photoisomerization is influenced by both the concentration and the polarity of the solvent used. researchgate.net The conversion from the E to the Z isomer can lead to a significant change in the molecule's UV absorption properties, often resulting in a decrease in the molar extinction coefficient and a shift in the maximum absorption wavelength. researchgate.net
The general mechanism can be depicted as follows:
E-Ethyl 2-ethoxycinnamate + hν (UV radiation) ⇌ Z-Ethyl 2-ethoxycinnamate
Studies on various cinnamate esters have demonstrated that this photoisomerization is a primary and efficient pathway for dissipating absorbed UV energy. tandfonline.combohrium.com
Oxidative Degradation Mechanisms Under Controlled Environmental Conditions
In addition to photoisomerization, cinnamate esters are susceptible to oxidative degradation, particularly in aqueous environments containing oxidizing agents and under UV irradiation. Common oxidizing agents include ozone (O₃), hydrogen peroxide (H₂O₂), and hypochlorite (B82951) (OCl⁻). jeeng.netresearchgate.net
Research on EHMC has shown that it is unstable in the presence of such oxidizing agents. jeeng.net The degradation process is often accelerated by simultaneous exposure to UV radiation, a process known as advanced oxidation. jeeng.netresearchgate.net The degradation pathways can involve several reactions:
Cleavage of the Ester Bond: Hydrolysis, which can be photochemically assisted, may cleave the ester bond to yield 2-ethoxycinnamic acid and ethanol.
Attack on the C=C Double Bond: The double bond is electron-rich and thus a primary target for electrophilic attack by oxidizing species like hydroxyl radicals (•OH), which can be generated from H₂O₂ or O₃ under UV light. This can lead to the formation of epoxides, aldehydes, or cleavage of the bond entirely.
Reactions on the Benzene Ring: The benzene ring can also be attacked by strong oxidizing agents, leading to hydroxylation and potentially ring-opening, although this is typically less favorable than an attack on the double bond.
Studies on the ozonation of EHMC with UV radiation identified by-products such as 4-methoxybenzaldehyde, indicating cleavage at the double bond. jeeng.netresearchgate.net When hydrogen peroxide and UV radiation were used, identified products included 2-ethylhexyl alcohol and 4-methoxybenzaldehyde, suggesting both ester hydrolysis and double bond cleavage occur. jeeng.net
Table 1: Oxidative Degradation Products of a Surrogate Cinnamate Ester (EHMC)
| Oxidizing System | Identified Degradation Products | Reference |
|---|---|---|
| O₃ / UV | 4-methoxybenzaldehyde, 2-propyl-1-pentanol, Z-EHMC | jeeng.netresearchgate.net |
| H₂O₂ / UV | 4-methoxybenzaldehyde, 2-ethylhexyl alcohol, Z-EHMC | jeeng.net |
| NaOCl / UV | 1-Chloro-4-methoxybenzene, 1,3-Dichloro-2-methoxybenzene, 2-Ethylhexyl chloroacetate, 3-Chloro-4-methoxybenzaldehyde, Chlorinated EHMC isomers | researchgate.net |
Chlorination Reaction Pathways and By-product Identification
In environments where chlorine is used as a disinfectant, such as swimming pools or water treatment facilities, cinnamate esters can undergo chlorination reactions. The active chlorine species, primarily hypochlorous acid (HOCl) and the hypochlorite ion (OCl⁻), can react with the cinnamate structure. researchgate.net
The reaction pathways for chlorination of cinnamate esters like EHMC have been shown to involve two main types of mechanisms:
Electrophilic Addition to the Double Bond: The electron-rich C=C double bond is susceptible to attack by electrophilic chlorine, which can lead to the formation of chlorinated intermediates and potentially cleavage of the bond. researchgate.net
Electrophilic Aromatic Substitution: The benzene ring, activated by the ethoxy group, can undergo electrophilic substitution where hydrogen atoms on the ring are replaced by chlorine atoms. researchgate.net
Studies on EHMC in chlorinated water have identified the formation of mono- and di-chloro-substituted compounds as major by-products. researchgate.net The specific positions of chlorination on the aromatic ring are directed by the existing substituents. Further reactions can lead to cleavage of the molecule, forming smaller chlorinated organic compounds. For example, the reaction of EHMC with sodium hypochlorite has been shown to produce by-products like 1-chloro-4-methoxybenzene and 3-chloro-4-methoxybenzaldehyde. researchgate.net
These chlorinated by-products are often of environmental concern as their toxicity and persistence can differ significantly from the parent compound.
Kinetics and Thermodynamics of Photodegradation Processes
The rate at which cinnamate esters degrade is crucial for assessing their environmental persistence. The kinetics of these reactions are often complex and depend on factors such as the concentration of the reactant, the intensity of UV light, pH, and the presence of other substances.
Studies on the degradation of EHMC in chlorinated water found that the reaction follows pseudo-first-order kinetics. researchgate.net The rate constant (k) and half-life (t1/2) are key parameters used to describe these kinetics. For EHMC, a rate constant of 0.0095 ± 0.0007 min⁻¹ and a half-life of 73 ± 4 minutes were reported under specific experimental conditions. researchgate.net
Table 2: Kinetic Parameters for the Degradation of a Surrogate Cinnamate Ester (EHMC) in Chlorinated Water
| Parameter | Value | Reference |
|---|---|---|
| Kinetic Model | Pseudo-first-order | researchgate.net |
| Rate Constant (k) | 0.0095 ± 0.0007 min⁻¹ | researchgate.net |
| Half-life (t₁/₂) | 73 ± 4 min | researchgate.net |
Thermodynamic studies, often supported by computational chemistry methods like Density Functional Theory (DFT), provide insight into the feasibility and energy changes of degradation reactions. researchgate.net For instance, calculations on the reactions of EHMC degradation products with chlorine species (Cl₂ and HOCl) showed that these reactions were thermodynamically favorable. researchgate.net Such theoretical calculations help in predicting the most likely degradation products and pathways by evaluating the stability of intermediates and the energy barriers of reaction steps. The stability of different E/Z isomers and their conformers has also been investigated using high-level quantum chemical approaches, revealing that intramolecular dispersion interactions can play a significant role in stabilizing certain conformations, which in turn affects their reactivity. chemrxiv.org
Molecular Interactions with Biological Macromolecules and Biomimetic Systems
The study of how exogenous compounds like Ethyl 2-ethoxycinnamate interact with biological macromolecules is fundamental to understanding their potential pharmacokinetic and pharmacodynamic profiles. Serum albumins, being the most abundant proteins in the bloodstream, are of particular interest due to their role in the transport and disposition of various ligands.
Spectroscopic techniques are powerful tools for investigating the binding of small molecules to proteins. These methods can elucidate binding mechanisms, binding constants, and the effects of the ligand on the protein's conformation.
UV-Visible (UV-Vis) Absorption Spectroscopy: The interaction between a small molecule and a protein can be monitored by recording changes in their respective UV-Vis absorption spectra. Complex formation can lead to shifts in the absorption maxima or changes in molar absorptivity. In a typical experiment, the UV-Vis spectrum of BSA would be recorded in the presence of increasing concentrations of this compound to observe any spectral changes indicative of an interaction.
Fluorescence Spectroscopy: This is a highly sensitive technique for studying ligand-protein binding. BSA contains tryptophan residues (primarily Trp-214) that are intrinsically fluorescent. The binding of a ligand near these residues can cause quenching of this fluorescence.
The mechanism of quenching can be either dynamic (collisional) or static (formation of a ground-state complex). The Stern-Volmer equation is used to analyze the quenching data:
F₀ / F = 1 + Ksv[Q] = 1 + Kqτ₀[Q]
Where:
F₀ and F are the fluorescence intensities in the absence and presence of the quencher (this compound), respectively.
Ksv is the Stern-Volmer quenching constant.
[Q] is the concentration of the quencher.
Kq is the bimolecular quenching rate constant.
τ₀ is the average lifetime of the fluorophore in the absence of the quencher (for BSA, ~10⁻⁸ s).
By analyzing the temperature dependence of Ksv, the quenching mechanism can be determined. For static quenching, the binding constant (Kb) and the number of binding sites (n) can be calculated using the following equation:
log[(F₀ - F) / F] = log(Kb) + n log[Q]
A summary of parameters that would be determined from such an analysis is presented in Table 1.
Table 1: Hypothetical Fluorescence Quenching and Binding Parameters for this compound and BSA Interaction
| Parameter | Value |
|---|---|
| Stern-Volmer Constant (Ksv) | Data not available |
| Binding Constant (Kb) | Data not available |
| Number of Binding Sites (n) | Data not available |
| Quenching Mechanism | Data not available |
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to investigate changes in the secondary structure of a protein upon ligand binding. The CD spectrum of BSA shows characteristic negative bands around 208 and 222 nm, which are indicative of its α-helical content. A change in the intensity of these bands upon the addition of this compound would suggest that the binding event induces conformational changes in the protein.
Electrochemical methods offer a sensitive and often label-free approach to studying protein-ligand interactions. Techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) can be used to monitor the binding of an electroactive ligand to a protein.
If this compound were electroactive, its electrochemical signal (e.g., peak current or potential) would be expected to change upon binding to BSA. This change is due to the alteration in the diffusion coefficient of the small molecule when it becomes part of a large protein-ligand complex. The decrease in the peak current can be used to calculate the binding constant of the interaction.
Alternatively, the interaction can be studied by observing the effect of the ligand on the electrochemical signal of a redox probe that is known to bind to a specific site on the protein. A change in the probe's signal upon the addition of this compound would indicate competitive binding.
Table 2: Potential Electrochemical Binding Parameters for this compound and BSA
| Parameter | Method | Value |
|---|---|---|
| Binding Constant (Kb) | Voltammetry | Data not available |
| Binding Stoichiometry | Voltammetry | Data not available |
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to a protein receptor.
To perform a docking study for this compound, the three-dimensional structure of a target receptor, such as Human Serum Albumin (retrieved from a protein data bank, e.g., PDB ID: 1UOR), would be used. The structure of this compound would be built and optimized using computational chemistry software.
The docking process involves placing the ligand into the binding sites of the receptor and calculating a "docking score" for each pose, which represents the predicted binding free energy. The results would identify the most likely binding site (e.g., Sudlow's Site I or II on albumin), the specific amino acid residues involved in the interaction (through hydrogen bonds, hydrophobic interactions, etc.), and the predicted binding affinity.
Table 3: Illustrative Output from a Molecular Docking Study of this compound with a Target Receptor
| Parameter | Description | Predicted Value |
|---|---|---|
| Binding Energy (kcal/mol) | The predicted free energy of binding. | Data not available |
| Predicted Binding Site | The location on the protein where the ligand binds. | Data not available |
| Interacting Amino Acid Residues | Specific residues forming bonds with the ligand. | Data not available |
| Type of Interactions | e.g., Hydrogen bonds, van der Waals, hydrophobic. | Data not available |
While specific predictive modeling for this compound has not been published, this computational approach remains a valuable tool for hypothesizing its biological interactions and guiding future experimental work.
Engineering of Material Properties for Enhanced Research Utility
Polymorphism and Crystal Habit Modification for Solubility Enhancement in Experimental Media
Polymorphism is the ability of a solid material to exist in more than one crystal lattice arrangement. nih.gov Different polymorphs of the same compound can exhibit distinct physicochemical properties, including melting point, stability, and, crucially for experimental utility, solubility and dissolution rate. acs.org The crystal habit, which is the external morphology of a crystal, is also a critical factor that can be influenced by the crystallization conditions, particularly the solvent used. nih.govgoogle.com
Research on Ethyl p-methoxycinnamate (EPMC), a close structural analog of Ethyl 2-ethoxycinnamate, demonstrates the practical application of solvent-mediated polymorphism for solubility enhancement. samipubco.comresearchgate.net The crystal habit of EPMC was intentionally modified by crystallizing it from various solvents with differing polarities. samipubco.com This process, known as solvent-mediated polymorphism, can lead to the formation of different crystal habits, each with unique surface area characteristics and lattice energies, which in turn affect solubility. samipubco.comresearchgate.net
In one study, the solubility of EPMC was significantly improved by modifying its crystal form using a non-polar solvent. samipubco.com Crystallization from n-hexane resulted in a different crystal habit compared to the original material, leading to an increased solubility of 0.202 mg/mL. samipubco.comresearchgate.net This enhancement is attributed to the formation of a specific polymorphic form or a crystal habit that is thermodynamically more amenable to dissolution in aqueous media. samipubco.com Characterization techniques such as polarization microscopy, Fourier Transform Infrared (FTIR) spectroscopy, and Differential Scanning Calorimetry (DSC) confirmed that these solvent-mediated modifications resulted in distinct crystal properties. samipubco.com
Table 1: Effect of Solvent-Mediated Polymorphism on the Solubility of Ethyl p-methoxycinnamate (EPMC) Data derived from studies on EPMC as an analog for this compound.
| Crystallization Solvent | Solvent Type | Resulting EPMC Solubility (mg/mL) | Percentage Improvement over Initial Solubility |
| (Original Material) | - | 0.158 | 0% |
| n-Hexane | Non-polar | 0.202 | 27.8% |
| Chloroform | Non-polar | 0.198 | 25.3% |
| Methanol | Polar | 0.174 | 10.1% |
Multicomponent Crystal Engineering (e.g., co-crystal formation)
Multicomponent crystal engineering, particularly the formation of co-crystals, is a highly effective strategy for modifying the physicochemical properties of a target compound. ijpsm.comnih.gov A co-crystal is a structurally homogeneous crystalline material composed of two or more neutral components that are solid at ambient temperature, held together in a specific stoichiometric ratio by non-covalent interactions, such as hydrogen bonds. bris.ac.ukturkjps.org This technique can significantly improve properties like solubility, dissolution rate, and stability without altering the pharmacological activity of the primary compound. nih.govresearchgate.net
The selection of a suitable "co-former" is critical and is often guided by principles of supramolecular chemistry, aiming to form robust hydrogen-bonding interactions with the target molecule. bris.ac.ukusf.edu For cinnamic acid and its derivatives, molecules containing functional groups like pyridyls or carboxylic acids are often selected as co-formers. bris.ac.uknih.gov
Studies on Ethyl p-methoxycinnamate (EPMC) have successfully utilized this approach to enhance its aqueous solubility. samipubco.comresearchgate.net By forming a co-crystal with succinic acid, a pharmaceutically acceptable co-former, the solubility of EPMC was increased to 0.217 mg/mL, representing a 36.5% improvement over the pure compound. samipubco.comresearchgate.net The formation of this new crystalline phase was confirmed through powder X-ray diffraction (PXRD) and DSC, which showed a different diffraction pattern and a distinct melting point compared to the individual components. samipubco.comresearchgate.net The enhanced solubility is attributed to the new set of intermolecular interactions within the co-crystal lattice, which can reduce the lattice energy that must be overcome for dissolution to occur. samipubco.com
Table 2: Solubility Enhancement of Ethyl p-methoxycinnamate (EPMC) via Co-crystal Formation Data derived from studies on EPMC as an analog for this compound.
| System | Co-former | Molar Ratio (EPMC:Co-former) | Resulting Solubility (mg/mL) | Percentage Improvement over Pure EPMC |
| Pure EPMC | N/A | N/A | 0.158 | 0% |
| EPMC Co-crystal | Succinic Acid | Not Specified | 0.217 | 36.5% |
| EPMC Co-crystal | Tartaric Acid | Not Specified | 0.199 | 25.9% |
| EPMC Co-crystal | Fumaric Acid | Not Specified | 0.187 | 18.4% |
Inclusion Complex Formation with Cyclodextrins for Enhanced Dissolution and Stability in Experimental Systems
Inclusion complex formation with cyclodextrins is a well-established method for improving the solubility, dissolution rate, and stability of hydrophobic compounds. oatext.comoatext.com Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity. oatext.com This unique structure allows them to encapsulate a hydrophobic "guest" molecule, such as this compound, within their cavity, thereby shielding it from the aqueous environment and increasing its apparent water solubility. oatext.com
The formation of an inclusion complex with Ethyl Cinnamate (B1238496) (ECIN) and various cyclodextrins, including β-cyclodextrin (βCD), 2-hydroxypropyl-β-CD (HP-β-CD), methyl-β-CD, and γ‐Cyclodextrin (B1172386), has been extensively studied. researchgate.netnih.gov These studies confirm that the hydrophobic phenyl ring of the cinnamate ester is deeply encapsulated within the cyclodextrin nanocavity. nih.gov The formation of these complexes is typically confirmed using techniques such as UV-Vis and fluorescence spectroscopy, Fourier-transform infrared (FTIR), and X-ray diffraction (XRD). researchgate.netnih.gov
Research consistently shows a 1:1 stoichiometric ratio for the guest-host complex. researchgate.netnih.gov The complexation significantly enhances the thermal stability of the encapsulated cinnamate. For instance, thermogravimetric analysis demonstrated that the degradation temperature of ECIN increased from a range of 50-140 °C in its pure form to 310-410 °C when complexed with CDs. nih.gov Similarly, studies on the inclusion complex of Ethyl p-methoxycinnamate (EPMC) with HP-β-CD showed that the complex formation was a spontaneous process (indicated by a negative Gibbs free energy, ΔG) and exothermic (negative enthalpy, ΔH), leading to a more ordered system (positive entropy, ΔS). researchgate.net This complexation resulted in a markedly higher dissolution rate for the EPMC compared to the pure compound or a simple physical mixture. researchgate.net
Table 3: Research Findings on Inclusion Complexes of Ethyl Cinnamate Derivatives with Cyclodextrins
| Guest Compound | Cyclodextrin Host | Stoichiometry (Guest:Host) | Key Findings & Enhancements |
| Ethyl Cinnamate (ECIN) | 2-hydroxypropyl-β-cyclodextrin | 1:1 | Strong non-covalent interaction; Phenyl ring encapsulated in CD cavity. nih.gov |
| Ethyl Cinnamate (ECIN) | Methyl-β-cyclodextrin | 1:1 | Increased thermal stability (degradation temp shifted from 50-140°C to 310-410°C). nih.gov |
| Ethyl Cinnamate (EC) | γ‐Cyclodextrin | 1:1 | Formation of inclusion complex confirmed by UV-vis, fluorescence, and cyclic voltammetry. researchgate.net |
| Ethyl p-methoxycinnamate (EPMC) | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1:1 | Significantly higher dissolution rate than pure EPMC; Complex formation is spontaneous and exothermic. researchgate.net |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
